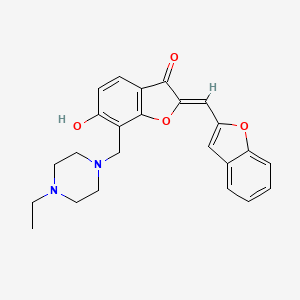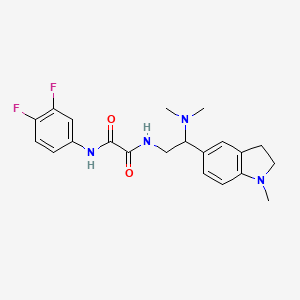![molecular formula C22H23NO4S B2761491 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide CAS No. 1396711-16-2](/img/structure/B2761491.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide is a complex organic compound characterized by its unique structural components, including a biphenyl group, a hydroxypropyl chain, and a methoxybenzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl derivative, which is then functionalized to introduce the hydroxypropyl group. This intermediate is subsequently reacted with 2-methoxybenzenesulfonyl chloride under basic conditions to form the final product. Key steps include:
Formation of the Biphenyl Derivative: Biphenyl is brominated to form 4-bromobiphenyl.
Introduction of the Hydroxypropyl Group: The brominated biphenyl undergoes a Grignard reaction with propylene oxide to introduce the hydroxypropyl group.
Sulfonamide Formation: The hydroxypropyl-biphenyl intermediate is reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide: Lacks the biphenyl group, which may reduce its binding affinity in certain applications.
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide: Similar structure but with a shorter hydroxyalkyl chain, potentially affecting its solubility and reactivity.
Uniqueness
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide is unique due to the combination of its biphenyl group, hydroxypropyl chain, and methoxybenzenesulfonamide moiety. This combination imparts distinct physicochemical properties, such as enhanced hydrophobicity and specific binding capabilities, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-22(24,16-23-28(25,26)21-11-7-6-10-20(21)27-2)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15,23-24H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWSWPNIOLBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2761409.png)
![2-[6-(3-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2761410.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2761414.png)

![2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2761417.png)
![4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2761418.png)
![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)

![[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2761421.png)
![N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761423.png)
![N-(1-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2761425.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2761431.png)
